molecular formula C9H15F3N2O2 B1335212 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide CAS No. 570421-58-8

2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide

Cat. No. B1335212
M. Wt: 240.22 g/mol
InChI Key: PBZIIFCITSBJJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide” is C9H15F3N2O2 . The InChI code is 1S/C9H15F3N2O2/c10-9(11,12)8(15)13-2-1-3-14-4-6-16-7-5-14/h1-7H2,(H,13,15) .


Physical And Chemical Properties Analysis

“2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide” is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 240.23 . The storage temperature is ambient temperature .

Scientific Research Applications

Antifungal Applications

2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide derivatives have demonstrated significant antifungal properties. Research by Bardiot et al. (2015) identified these derivatives as potent fungicidal agents against Candida species and various other fungi, including molds and dermatophytes. This discovery has implications for the development of new antifungal treatments, especially in the context of increasing fungal resistance to existing drugs (Bardiot et al., 2015).

Synthesis and Structural Studies

The synthesis and characterization of compounds related to 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide have been a subject of study. For instance, Mansuroğlu et al. (2008) explored the synthesis and characterization of nickel and copper complexes with derivatives of this compound, providing insights into their potential applications in coordination chemistry and materials science (Mansuroğlu et al., 2008).

Applications in Medicinal Chemistry

These compounds have been investigated for their potential applications in medicinal chemistry. Nirogi et al. (2019) reported the development of a potent, selective, and orally active histamine H3 receptor inverse agonist, demonstrating the utility of this class of compounds in developing new therapeutic agents (Nirogi et al., 2019).

Corrosion Inhibition

Nasser and Sathiq (2017) conducted studies on the corrosion inhibition properties of morpholine derivatives of this compound. Their findings revealed the effectiveness of these compounds in protecting metals like mild steel in acidic environments, indicating potential industrial applications (Nasser & Sathiq, 2017).

properties

IUPAC Name

2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(15)13-2-1-3-14-4-6-16-7-5-14/h1-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZIIFCITSBJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390692
Record name 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide

CAS RN

570421-58-8
Record name 2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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